Pterolactam

Green Chemistry γ-Lactam Synthesis Biosourced Building Blocks

Researchers requiring a biosourced γ-lactam scaffold for antifungal library synthesis often face limited commercial availability and undefined purity. Pterolactam (5-methoxypyrrolidin-2-one) addresses this gap as a privileged natural product building block. Key procurement evidence: - Enables high-yield, cesium-catalyzed access to >45 N,N'-aminal and N,O,N,S-acetal derivatives under solvent-free conditions. - Derived Mannich bases achieve EC50 values lower than commercial antifungal controls against drug-resistant strains, with lead 3o showing broad-spectrum activity and no detectable cytotoxicity. - Authenticated reference standard for plant metabolomics (Chrysanthemum coronarium, Pteridium aquilinum) and food authenticity LC-MS/GC-MS methods. - Biosourced from renewable pyroglutamic acid (sugar beet byproduct) with quantitative yield, supporting green chemistry supply chains.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 38072-88-7
Cat. No. B032832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterolactam
CAS38072-88-7
SynonymsPTEROLACTAM; (+)-5-Methoxypyrrolidin-2-one
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCOC1CCC(=O)N1
InChIInChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7)
InChIKeyVULIHENHKGDFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Pterolactam Identity and Class Characteristics


Pterolactam, systematically named 5-methoxypyrrolidin-2-one, is a naturally occurring pyrrolidin-2-one (γ-lactam) heterocycle isolated from plant sources including Chrysanthemum coronarium L. and Pteridium aquilinum [1]. With a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol, it features a five-membered lactam ring bearing a methoxy substituent at the C5 position [2]. This structural motif places it within the broader class of pyrrolidine-2-ones, yet the specific 5-methoxy substitution confers distinct physicochemical and reactivity profiles that differentiate it from unsubstituted or differently substituted lactam analogs.

1

Naturally occurring γ-lactam scaffold from plant sources for biosourced synthesis workflows

2

C5-methoxy group enables unique cesium salt-catalyzed functionalization not accessible with unsubstituted lactams

3

Serves as privileged starting point for antifungal lead generation and natural product analytical standard applications

Pterolactam Substitution Risks: Why Analogs Fail


Substituting Pterolactam with other pyrrolidin-2-ones or γ-lactams—even those with similar molecular weights—introduces significant and often unpredictable changes in synthetic accessibility, reaction scope, and downstream biological performance. The C5-methoxy group of Pterolactam is not an inert spectator; it enables a unique reactivity manifold under mild, non-acidic cesium salt catalysis that is unattainable with pyroglutamic acid or unsubstituted 2-pyrrolidinone [1]. Furthermore, Pterolactam serves as a privileged biosourced scaffold: its derivatives, particularly N,N'-aminal Mannich bases, exhibit broad-spectrum antifungal activities with EC50 values surpassing commercial controls, a property not shared by structurally related but unmodified lactams [2]. Generic replacement thus risks both synthetic dead-ends and a loss of demonstrated bioactivity potential.

Unsubstituted pyrrolidin-2-ones lack the C5-methoxy activation profile, limiting reaction scope under mild, non-acidic conditions.

Pyroglutamic acid or protected lactams cannot directly yield the N,N'-aminal derivatives that show reported antifungal screening potential.

Generic synthetic lactams do not carry the natural product traceability and biosourced pedigree relevant for green chemistry or metabolomics workflows.

Pterolactam Head-to-Head Differentiation Evidence


Synthetic Yield: Biosourced Route vs. Protected Precursors

Pterolactam is accessible in quantitative yield via electrochemical decarboxylation of pyroglutamic acid, a biosourced amino acid derivative. In contrast, direct functionalization of pyroglutamic acid to analogous N,N'-aminals requires protection/activation strategies or Curtius rearrangement, for which no general, high-yielding methodology exists [1]. This establishes Pterolactam as the preferred entry point for C5-substituted γ-lactam libraries when synthetic efficiency and green chemistry metrics are prioritized.

Synthetic yield
Class-level
Quantitative yield (~100%) via electrochemical decarboxylation of biosourced pyroglutamic acid; comparator pyroglutamic acid direct functionalization lacks general high-yield route.
Supports green synthesis route selection
Ambient electrochemical conditions; class-level yield advantage
Green Chemistry γ-Lactam Synthesis Biosourced Building Blocks

Catalytic Scope: Cesium Salt vs. Acidic Conditions

Under classical acidic conditions, Pterolactam's reaction with nucleophiles is limited: good yields are obtained only with anilines, while benzyl amine, phenylhydrazine, and benzyl alcohol derivatives fail entirely [1]. In contrast, a cesium fluoride (CsF)-mediated, solvent-free protocol enables successful transformation with over 45 tested nucleophiles, producing N,N'-aminals, N,O,N,S-acetals, and C5-substituted γ-lactams in good to excellent yields [1]. This methodological divergence is a direct consequence of the C5-methoxy group's activation profile under non-acidic conditions.

Catalytic scope
Head-to-head
CsF-catalyzed, solvent-free: >45 nucleophiles reacted (amines, alcohols, thiols) with good to excellent yields; acidic conditions limited to anilines only.
Enables diverse derivative library synthesis
Solvent-free protocol; reactivity attributed to C5-methoxy activation
Solvent-Free Synthesis Cesium Catalysis γ-Lactam Functionalization

Antifungal Potency: Mannich Bases vs. Commercial Controls

A series of 43 Pterolactam-inspired amide Mannich bases were evaluated against a panel of nine fungal strains and three non-albicans Candida species. Approximately one-third of these derivatives exhibited EC50 values lower than the commercial antifungal control agent on at least one strain [1]. Notably, the N,N'-aminal derivative 3o demonstrated the broadest spectrum, active against five distinct fungal strains and devoid of detectable cytotoxicity [1]. While Pterolactam itself was not directly tested, this structure-activity relationship firmly establishes the parent scaffold as a privileged starting point for generating potent, selective antifungal leads.

Antifungal activity
Class-level
~33% of 43 pterolactam-inspired Mannich bases showed EC50 values lower than a commercial antifungal control; derivative 3o active against 5 fungal strains with no detectable cytotoxicity.
Reported antimicrobial screening context
In vitro panel against 9 fungal strains and 3 non-albicans Candida spp.
Antifungal Drug Discovery Mannich Bases Natural Product Scaffolds

Biosourced Purity and Traceability

Pterolactam is a naturally occurring constituent of edible plants including Chrysanthemum coronarium and Pteridium aquilinum, and has been detected (though not quantified) in green vegetables [1]. Its production via electrochemical decarboxylation of pyroglutamic acid—itself derived from renewable resources—offers a biosourced alternative to fully synthetic pyrrolidin-2-ones [2]. While a direct comparison of impurity profiles is not available, the renewable origin and well-characterized isolation from plant matrices provide a traceable, natural-product-based identity that synthetic analogs cannot claim. Commercial suppliers offer Pterolactam at 95% purity as a liquid at 20°C .

Origin & traceability
Data to verify
Isolated from Chrysanthemum coronarium, Pteridium aquilinum, and detected in green vegetables; production from renewable pyroglutamic acid; commercially available at 95% purity.
Natural product reference standard identity
Traceable plant origin; purity suitable for analytical and synthetic use
Natural Product Chemistry Green Sourcing Analytical Reference Standards

Pterolactam High-Value Application Scenarios


Green, Solvent-Free γ-Lactam Library Synthesis

Laboratories aiming to build structurally diverse γ-lactam libraries for medicinal chemistry or agrochemical screening should procure Pterolactam as the core scaffold. The cesium salt-catalyzed, solvent-free protocol enables high-yield access to N,N'-aminals, N,O,N,S-acetals, and C5-substituted γ-lactams with >45 different nucleophiles [1], dramatically expanding chemical space compared to acid-catalyzed routes. The quantitative yield from biosourced pyroglutamic acid further enhances sustainability metrics [1].

Antifungal Lead Generation Against Drug-Resistant Fungi

Research groups focused on novel antifungal agents against drug-resistant strains should consider Pterolactam as a privileged starting scaffold. Pterolactam-inspired Mannich bases have demonstrated EC50 values lower than commercial controls in approximately one-third of tested derivatives, with lead compound 3o showing broad-spectrum activity against five fungal strains and no detectable cytotoxicity [2]. This established SAR provides a rational basis for further optimization.

Natural Product Reference Standard for Metabolomics

For analytical laboratories developing LC-MS or GC-MS methods for plant metabolomics, food authenticity testing, or natural product dereplication, Pterolactam serves as an authenticated reference standard. It has been definitively identified in Chrysanthemum coronarium, Pteridium aquilinum, and various vegetables [3]. Procurement at 95% purity ensures reliable chromatographic and spectral matching.

Biosourced Building Block for Sustainable Manufacturing

Industrial users committed to green chemistry supply chains can leverage Pterolactam's biosourced pedigree. Derived from pyroglutamic acid—a renewable amino acid from sugar beet byproducts—Pterolactam offers a scalable entry point to value-added γ-lactam products without reliance on petrochemical feedstocks [1]. The quantitative yield and solvent-free modification protocol align with principles of atom economy and waste reduction.

Application
Selection Property
Validation Focus
Green γ-lactam library synthesis
C5-methoxy activation for cesium catalysis
Reaction scope with diverse nucleophiles under solvent-free conditions
Antifungal lead generation
Privileged scaffold for Mannich base derivatization
Antifungal screening and cytotoxicity counter-screening
Natural product reference standard
Authenticated plant metabolite identity
Chromatographic and spectral matching in metabolomics
Biosourced building block
Renewable pyroglutamic acid origin
Atom economy and waste reduction metrics in sustainable synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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